3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine
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Overview
Description
3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine is a compound that belongs to the class of heterocyclic organic compounds. This compound features a chromenyl group, which is a derivative of chromene, and an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms. The presence of a chlorine atom in the chromenyl group adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-2H-chromen-3-ylamine.
Formation of Oxadiazole Ring: The chromenylamine is reacted with a nitrile oxide to form the oxadiazole ring. This reaction is typically carried out in the presence of a base such as potassium carbonate.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The chlorine atom in the chromenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The chlorine atom in the chromenyl group may enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Chloro-2H-chromen-3-yl)acrylic acid
- 6-Chloro-2H-chromen-3-yl)-morpholin-4-ylmethanone
Uniqueness
3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine is unique due to the presence of both the chromenyl and oxadiazole groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H8ClN3O2 |
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Molecular Weight |
249.65 g/mol |
IUPAC Name |
3-(6-chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C11H8ClN3O2/c12-8-1-2-9-6(4-8)3-7(5-16-9)10-14-11(13)17-15-10/h1-4H,5H2,(H2,13,14,15) |
InChI Key |
AXEOUKHOWHEWSH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C3=NOC(=N3)N |
Origin of Product |
United States |
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